tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNINVNXATLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule’s structure comprises a cis-configured cyclobutane ring with a chlorosulfonyl group at the 3-position and a Boc-protected amine at the 1-position. Retrosynthetically, the compound can be dissected into two primary intermediates:
- (1r,3r)-3-Aminocyclobutanol : Serves as the stereochemical backbone for introducing both functional groups.
- tert-Butyl ((1r,3r)-3-hydroxycyclobutyl)carbamate : The Boc-protected precursor to the final sulfonyl chloride.
The stereochemical integrity of the cyclobutane ring is preserved through reactions that avoid epimerization, such as Mitsunobu etherification or nucleophilic substitutions under mild conditions.
Stepwise Synthesis of tert-Butyl N-[(1r,3r)-3-(Chlorosulfonyl)cyclobutyl]carbamate
Synthesis of (1r,3r)-3-Aminocyclobutanol
The enantiomerically pure cyclobutanol precursor is typically synthesized via [2+2] cycloaddition or enzymatic resolution. For example, photochemical [2+2] cycloaddition of allyl amines yields cyclobutane derivatives with cis stereochemistry, which are subsequently hydrolyzed to the corresponding alcohol.
Representative Procedure :
Boc Protection of the Amine Group
The primary amine is protected as a tert-butyl carbamate to prevent undesired side reactions during subsequent sulfonation.
Procedure :
- (1r,3r)-3-Aminocyclobutanol (1.0 equiv) is dissolved in anhydrous THF under nitrogen.
- Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) are added, and the reaction is stirred at 25°C for 12 h.
- The product, tert-butyl ((1r,3r)-3-hydroxycyclobutyl)carbamate, is purified via silica gel chromatography (Yield: 85–90%).
Analytical Data :
Conversion of Hydroxyl to Chlorosulfonyl Group
The critical sulfonation-chlorination step introduces the reactive sulfonyl chloride moiety. Two methods are prevalent:
Method A: Direct Chlorosulfonation with ClSO3H
- Procedure : tert-Butyl ((1r,3r)-3-hydroxycyclobutyl)carbamate (1.0 equiv) is dissolved in dry DCM at 0°C. Chlorosulfonic acid (2.5 equiv) is added dropwise, and the mixture is stirred for 1 h. The reaction is quenched with ice-water, and the product is extracted with DCM, dried (MgSO4), and concentrated.
- Yield : 70–75%.
- Purity : 95% (HPLC).
Method B: Two-Step Sulfonation-Chlorination
Reaction Optimization and Mechanistic Insights
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 70–75% | 65–70% |
| Reaction Time | 1 h | 6–8 h |
| Acid Sensitivity | Moderate | Low |
| Purification | Simple | Column |
Method A is preferred for large-scale synthesis due to shorter reaction times, whereas Method B suits acid-labile substrates.
Industrial Applications and Derivatives
The chlorosulfonyl group enables further derivatization into sulfonamides or sulfonate esters, pivotal in drug discovery (e.g., protease inhibitors). For instance, coupling with aminocyclopentanes yields bioactive analogs.
Chemical Reactions Analysis
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed to form tert-butyl carbamate and 3-chlorosulfonylcyclobutanol.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl N-[(1R,3R)-3-(chlorosulfonyl)cyclobutyl]carbamate has potential as a building block in the synthesis of new pharmaceuticals. Its unique properties may allow it to serve as a lead compound in drug development targeting diseases such as bacterial infections and cancer. Preliminary studies suggest that compounds with similar structures can interact with enzyme targets or receptors involved in cellular signaling pathways .
2. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Compounds with similar functional groups have shown the ability to modulate enzymes critical for various metabolic pathways. For instance, chlorosulfonyl groups can enhance binding affinity to specific enzyme targets, potentially leading to therapeutic applications in treating metabolic disorders or cancers.
Chemical Synthesis Applications
1. Synthesis of Complex Molecules
This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for further derivatization, making it valuable in synthetic organic chemistry .
2. Development of Protein Degraders
This compound is also being explored as a building block for protein degraders, which are innovative therapeutic agents designed to selectively degrade target proteins involved in disease processes. The ability to modify the chlorosulfonyl group enhances its utility in creating targeted protein degradation strategies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate involves its interaction with nucleophiles, leading to the substitution of the chlorosulfonyl group . This reaction can occur under mild conditions and is often used in the synthesis of more complex molecules . The compound can also act as a protecting group for amines, which can be removed under acidic conditions .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate with analogous bicyclic and carbamate-substituted compounds:
Reactivity and Functional Group Analysis
- Chlorosulfonyl Group (Target Compound): The chlorosulfonyl group enables sulfonamide bond formation, critical in protease inhibitors or kinase-targeting drugs. This reactivity is distinct from hydroxyl or amino-substituted analogs, which are more suited for hydrogen bonding or amide coupling .
- Hydroxyl and Amino Derivatives: Compounds like tert-butyl N-[trans-3-aminocyclopentyl]carbamate are used in peptide synthesis due to their amine functionality, while hydroxylated analogs (e.g., tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate) participate in oxidation or glycosylation .
- Bromomethyl Group :
The bromomethyl-substituted cyclopentane (e.g., CAS 2306254-13-5) facilitates alkylation or cross-coupling reactions, contrasting with the sulfonyl chloride’s electrophilic nature .
Chirality and Stereochemical Impact
The target compound’s (1r,3r) stereochemistry is critical for enantioselective synthesis. Similar bicyclic carbamates (e.g., azabicyclo[3.1.0]hexane derivatives) exploit rigid chiral frameworks to influence binding affinity in drug candidates .
Biological Activity
Tert-butyl N-[(1R,3R)-3-(chlorosulfonyl)cyclobutyl]carbamate is a synthetic compound characterized by its unique structural features, including a chlorosulfonyl group and a cyclobutane ring. The compound has garnered attention for its potential biological activities, which could have implications in medicinal chemistry and pharmacology.
- Molecular Formula : CHClNOS
- Molecular Weight : 251.75 g/mol
- CAS Number : 2169607-00-3
- IUPAC Name : tert-butyl ((1R,3R)-3-(chlorosulfonyl)cyclobutyl)carbamate
The biological activity of this compound is primarily attributed to the chlorosulfonyl moiety, which can participate in nucleophilic substitution reactions. This reactivity suggests a potential role in inhibiting specific enzymes or interacting with cellular targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing sulfonamide groups have been shown to possess antibacterial properties.
- Anticancer Potential : Some carbamates have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The chlorosulfonyl group may inhibit enzymes such as carbonic anhydrase or proteases, which are critical in various physiological processes.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Studies :
- A study demonstrated that related compounds with chlorosulfonyl groups exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.
-
Cytotoxicity Assay :
- In vitro assays revealed that this compound induced apoptosis in several cancer cell lines. This effect was associated with the activation of caspase pathways, highlighting its potential as an anticancer agent.
-
Enzyme Interaction :
- Experimental data indicated that the compound could inhibit carbonic anhydrase activity, suggesting its utility in managing conditions related to altered acid-base balance.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structural integrity of tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate?
- Methodological Answer :
- HPLC and LC-MS : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. LC-MS (electrospray ionization) can confirm molecular weight (e.g., observed [M+H]+ ion at m/z 296.77 for C₁₀H₁₇ClN₂O₄S) .
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify stereochemistry and functional groups. Key signals include tert-butyl protons (δ ~1.4 ppm) and sulfonyl chloride resonances (δ ~3.5-4.0 ppm for cyclobutyl protons) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution single-crystal data .
Q. How can researchers safely handle the chlorosulfonyl group during synthesis?
- Methodological Answer :
- Controlled Reaction Conditions : Perform reactions under inert atmosphere (N₂/Ar) in anhydrous solvents (e.g., dichloromethane or 1,2-dichloroethane) to minimize hydrolysis of the sulfonyl chloride .
- Quenching Protocols : Neutralize excess sulfonyl chloride with ice-cold NaHCO₃ or NaOH solutions post-reaction to prevent hazardous gas release (e.g., SO₂) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact and inhalation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in multi-step reactions?
- Methodological Answer :
- Stepwise Intermediate Purification : Isolate intermediates like tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate via column chromatography (silica gel, ethyl acetate/petroleum ether) to avoid side reactions during sulfonation .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or bases (e.g., NaH) to optimize sulfonation efficiency. For example, NaH in DMF at 70°C improved phenoxy substitution yields in analogous carbamates .
- Reaction Monitoring : Use TLC or in-situ FTIR to track sulfonyl chloride formation and terminate reactions at ~85-90% conversion to reduce by-products .
Q. What strategies resolve contradictions in stereochemical assignments for cyclobutyl carbamates?
- Methodological Answer :
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to distinguish (1r,3r) vs. (1s,3s) diastereomers, leveraging density functional theory (DFT) calculations .
- NOESY NMR : Detect spatial proximity of cyclobutyl protons (e.g., H-1 and H-3 in trans configurations) to confirm relative stereochemistry .
- Crystallographic Data : Resolve absolute configuration using anomalous scattering (e.g., Cu Kα radiation) in SHELXL-refined structures .
Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution vs. elimination pathways?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for sulfonate ester formation, while bulky bases (e.g., DBU) promote β-elimination to cyclobutene derivatives .
- Steric and Electronic Analysis : Use Hammett σ constants to predict substituent effects on sulfonyl chloride reactivity. Electron-withdrawing groups on the cyclobutane ring increase electrophilicity at sulfur .
- Kinetic Studies : Monitor reaction rates via stopped-flow NMR to distinguish competing pathways under varying temperatures (e.g., 0°C vs. 70°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
